N'-[(2-chloro-7-methyl-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide
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Overview
Description
N'-[(2-chloro-7-methyl-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide, commonly referred to as CQMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CQMA is a hydrazide derivative that has been synthesized through a series of chemical reactions.
Mechanism of Action
The mechanism of action of CQMA is not fully understood, but it is believed to involve the inhibition of ROS production. ROS are highly reactive molecules that can cause damage to cellular components and lead to various diseases. CQMA has been shown to inhibit the production of ROS, which may contribute to its anti-tumor and anti-inflammatory properties.
Biochemical and Physiological Effects:
CQMA has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. CQMA has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines. Additionally, CQMA has been shown to have anti-microbial properties, inhibiting the growth of several bacterial strains.
Advantages and Limitations for Lab Experiments
CQMA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. CQMA has also been shown to have low toxicity, making it a safe compound for use in in vitro and in vivo experiments. However, one limitation of CQMA is that its mechanism of action is not fully understood, which may limit its potential applications in scientific research.
Future Directions
There are several future directions for the study of CQMA. One direction is to investigate the potential use of CQMA in the treatment of various diseases, including cancer and inflammation. Another direction is to further investigate the mechanism of action of CQMA, which may lead to the development of new drugs that target ROS production. Additionally, future studies could investigate the potential use of CQMA in combination with other drugs to enhance its therapeutic effects.
Synthesis Methods
The synthesis of CQMA involves a multi-step process that includes the reaction of 2-chloro-7-methyl-3-quinolinecarbaldehyde with morpholine to form an imine intermediate. This intermediate is then reacted with hydrazine hydrate to form the final product, CQMA. The synthesis of CQMA has been reported in several research articles, and the yield and purity of the product have been optimized through various reaction conditions.
Scientific Research Applications
CQMA has been extensively studied for its potential applications in scientific research. It has been shown to have anti-tumor, anti-inflammatory, and anti-microbial properties. CQMA has been used in several studies to investigate the mechanism of action of various drugs and to develop new drugs for the treatment of various diseases. CQMA has also been used in studies to investigate the role of reactive oxygen species (ROS) in various cellular processes.
properties
IUPAC Name |
N-[(E)-(2-chloro-7-methylquinolin-3-yl)methylideneamino]-2-morpholin-4-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c1-12-2-3-13-9-14(17(18)20-15(13)8-12)10-19-21-16(23)11-22-4-6-24-7-5-22/h2-3,8-10H,4-7,11H2,1H3,(H,21,23)/b19-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQYTZSOCIWBET-VXLYETTFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=NNC(=O)CN3CCOCC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(C=C2C=C1)/C=N/NC(=O)CN3CCOCC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(2-chloro-7-methyl-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide |
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